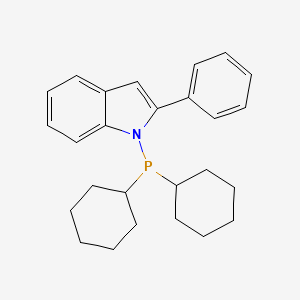
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is a synthetic phosphine ligand used in organometallic chemistry, specifically in the area of transition metal complexes. It is a versatile ligand that can be used in a variety of reactions, including cross-coupling reactions, catalytic hydrogenations, and oxidative additions.
Wirkmechanismus
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos acts as a ligand in organometallic complexes. It binds to the transition metal, forming a coordination complex. This complex then undergoes a variety of reactions, such as cross-coupling, catalytic hydrogenations, and oxidative additions. The mechanism of these reactions is dependent on the particular reaction and the transition metal used.
Biochemical and Physiological Effects
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is not known to have any direct biochemical or physiological effects. It is used as a ligand in organometallic complexes, which are used in a variety of scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos in lab experiments include its high purity and its ability to form stable complexes with transition metals. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this ligand is its tendency to undergo hydrolysis in the presence of water, which can affect the outcome of certain experiments.
Zukünftige Richtungen
The future directions of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos include further research into its use as a ligand in organometallic complexes and its potential applications in the synthesis of new catalysts. Additionally, further research could be done into its use in the synthesis of novel pharmaceuticals and other compounds. Furthermore, research could be done into the development of new methods for the synthesis of this ligand and its derivatives. Finally, research could be done into the development of new methods for the purification of this ligand.
Synthesemethoden
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is synthesized through a palladium-catalyzed cross-coupling reaction of 2-phenyl-1H-indole with a dicyclohexylphosphine. This reaction occurs in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent such as acetonitrile. The reaction is carried out at a temperature of 100-120°C for 12-24 hours. The product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos has been used in a variety of scientific research applications. It has been used in the synthesis of organometallic complexes, which have been used in catalytic hydrogenations, cross-coupling reactions, and oxidative additions. It has also been used in the synthesis of new catalysts for the asymmetric hydrogenation of ketones. Additionally, it has been used in the synthesis of new catalysts for the hydroformylation of olefins.
Eigenschaften
IUPAC Name |
dicyclohexyl-(2-phenylindol-1-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NP/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRMENDXISNSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N3C4=CC=CC=C4C=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310509.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310525.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)


![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)